molecular formula C23H37NO3S B494240 Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate CAS No. 331461-38-2

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate

Cat. No.: B494240
CAS No.: 331461-38-2
M. Wt: 407.6g/mol
InChI Key: DPBKXCQXLFMQCZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a synthetic organic compound with the molecular formula C23H37NO3S and a molecular weight of 407.60 g/mol . This molecule features a benzoate core structure that is functionalized with a dodecylsulfanylacetyl amino group, a design that incorporates both a long lipophilic alkyl chain (dodecyl) and a polar amide linkage. Researchers can identify the compound by its SMILES notation, CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)C(=O)OCC, and its InChIKey, DPBKXCQXLFMQCZ-UHFFFAOYSA-N . The structural motifs present in this compound, namely the benzoate ester and the long alkyl chain, are often explored in the development of bioactive molecules. These structural features are found in compounds investigated for their antimicrobial properties, such as novel antibiotic ammonium salts described in scientific patents . Consequently, this chemical serves as a valuable intermediate or building block in medicinal chemistry research, particularly in the synthesis and study of new agents targeting bacterial infections . Its defined structure and high purity make it a crucial reagent for structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its safety data sheet and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3S/c1-3-5-6-7-8-9-10-11-12-13-18-28-19-22(25)24-21-16-14-20(15-17-21)23(26)27-4-2/h14-17H,3-13,18-19H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKXCQXLFMQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Dodecyl Mercaptan with Chloroacetyl Chloride

Dodecyl mercaptan (C₁₂H₂₅SH) reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as triethylamine to form 2-dodecylsulfanylacetyl chloride (C₁₂H₂₅S-CH₂COCl). The base neutralizes HCl, driving the reaction to completion.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C under inert atmosphere.

  • Molar Ratio: 1:1.2 (dodecyl mercaptan : chloroacetyl chloride).

Mechanistic Insight
The thiolate ion (C₁₂H₂₅S⁻) attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride. This SN2 mechanism is favored in polar aprotic solvents.

Amide Bond Formation with Ethyl 4-Aminobenzoate

The acyl chloride reacts with ethyl 4-aminobenzoate to form the target amide. This step requires careful control of stoichiometry and reaction conditions to prevent over-acylation or hydrolysis.

Direct Aminolysis Using Acyl Chloride

Ethyl 4-aminobenzoate is treated with 2-dodecylsulfanylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine):

Procedure

  • Dissolve ethyl 4-aminobenzoate (1 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equiv) to scavenge HCl.

  • Slowly add 2-dodecylsulfanylacetyl chloride (1.1 equiv) at 0°C.

  • Warm to room temperature and stir for 12–24 hours.

Workup

  • Quench with water, extract with organic solvent, and dry over MgSO₄.

  • Purify via recrystallization from ethanol/water (yield: 70–85%).

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid (2-dodecylsulfanylacetic acid) for amide formation:

Reaction Scheme

  • Activate 2-dodecylsulfanylacetic acid with EDCl/HOBt in DMF.

  • Add ethyl 4-aminobenzoate and stir at room temperature for 24 hours.

  • Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Advantages

  • Avoids handling moisture-sensitive acyl chlorides.

  • Higher selectivity for amide bond formation.

Optimization and Industrial Scalability

Catalyst Selection

Titanium-based catalysts (e.g., tetra(n-butoxide) titanium) enhance reaction rates in esterification and transesterification, as demonstrated in analogous syntheses. For amide formation, catalytic DMAP (4-dimethylaminopyridine) improves acylation efficiency.

Solvent and Temperature Effects

  • Polar Solvents (DMF, THF): Accelerate reaction rates but may necessitate higher purification efforts.

  • Reflux Conditions: Temperatures of 80–120°C reduce reaction times but risk decomposition of heat-sensitive intermediates.

Yield and Purity Considerations

  • Recrystallization: Ethanol/water mixtures yield crystals with >99% purity.

  • Chromatography: Silica gel chromatography resolves byproducts but is less feasible for large-scale production.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost
Acyl Chloride Aminolysis70–85%>99%HighModerate
EDCl/HOBt Coupling65–75%95–98%ModerateHigh

Key Findings

  • Acyl chloride route offers superior yield and purity, making it preferable for industrial applications.

  • Coupling agent methods are advantageous in research settings where handling acyl chlorides is impractical .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, resulting in the observed therapeutic or biochemical effects.

Comparison with Similar Compounds

Ethyl 4-(Carbamoylamino)Benzoate Derivatives

Key Examples: Ethyl 4-(carbamoylamino)benzoate and methyl 4-(carbamoylamino)benzoate (Fig. 2, ).

  • Structural Difference : Urea (carbamoyl) group instead of sulfanylacetyl.
  • Increased hydrogen-bonding capacity due to urea’s NH groups.
  • Applications : Explored as aquaporin inhibitors due to urea’s polar interactions with protein targets .

Heterocyclic-Linked Analogues

Examples :

  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate ().
  • Compound A24 : Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido benzoate ().
  • Structural Features : Aromatic heterocycles (isoxazole, oxadiazole) replace the dodecyl chain.
  • Impact on Properties: Enhanced π-π stacking and dipole interactions. Potential for targeting enzymes or receptors (e.g., kinase inhibitors).
  • Applications : Anticancer or antimicrobial agents due to heterocyclic bioactivity .

Aromatic and Halogen-Substituted Analogues

Examples :

  • Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (CAS 111200-10-3, ).
  • Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6, ).
  • Structural Features: Halogenated phenyl or phenoxy groups.
  • Impact on Properties :
    • Increased molecular weight and steric bulk.
    • Electron-withdrawing effects (Cl, F) alter electronic density on the benzene ring.
  • Applications: Potential agrochemicals or photostable materials due to halogenated groups .

Alkyl Chain Variants

Examples :

  • Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG, ).
  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV, ).
  • Structural Features : Shorter alkyl chains with hydroxyl or bulky substituents.
  • Impact on Properties :
    • Hydroxyl groups enable hydrogen bonding, influencing crystallinity (e.g., 2D layered structures in ).
    • Bulky tert-butyl groups improve thermal stability.
  • Applications : Crystal engineering or antioxidant additives .

Data Table: Key Properties of Ethyl 4-[(2-Dodecylsulfanylacetyl)Amino]Benzoate and Analogues

Compound Name Substituent Molecular Weight (g/mol) logP (Predicted) Notable Properties
This compound C₁₂H₂₅-S-CH₂-C(O)NH- ~437.6* ~8.2 High lipophilicity, surfactant potential
Ethyl 4-(carbamoylamino)benzoate NH-C(O)-NH₂ 222.2 ~1.5 Polar, aquaporin inhibition
I-6373 3-methylisoxazole-phenethylthio ~384.4 ~4.0 Heterocyclic bioactivity
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 2,4-Cl₂-Ph-O-CH₂-C(O)NH- 368.2 4.3 Halogenated, agrochemical use
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-F-Ph-SO₂-NH- 323.3 ~2.8 Sulfonamide, enzyme inhibition

*Estimated based on structural formula.

Key Research Findings

  • Lipophilicity and Bioactivity: The dodecyl chain in the target compound significantly increases logP compared to polar analogues like ethyl 4-(carbamoylamino)benzoate, suggesting utility in lipid-rich environments .
  • Synthetic Flexibility: Ethyl 4-aminobenzoate serves as a versatile precursor for diverse substituents via acylation, sulfonation, or heterocyclic coupling .
  • Structure-Property Relationships : Bulky or halogenated substituents enhance thermal stability and photoresistance, while heterocycles improve target specificity in drug design .

Biological Activity

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a benzoate derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

This compound features a dodecylsulfanylacetyl group, which enhances its hydrophobic properties and facilitates interactions with biological membranes. The presence of the benzoate moiety suggests potential applications as a local anesthetic, similar to other benzoate compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signal transduction processes.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Local Anesthetic Properties

Research indicates that this compound exhibits local anesthetic effects similar to other benzoates. A comparative study highlighted the anesthetic potency of various benzoate derivatives, including this compound. The results showed that it could effectively block nerve conduction at specific concentrations, making it a candidate for further development in pain management therapies .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses significant antioxidant properties. This activity was assessed using various assays such as DPPH and FRAP, which measure the ability to scavenge free radicals and reduce ferric ions, respectively. The compound showed a notable capacity to reduce oxidative stress markers in cell cultures .

Gastroprotective Effects

A study focused on the gastroprotective effects of related benzoate compounds revealed that this compound could enhance gastric mucosal defense mechanisms. This was evidenced by increased mucus production, reduced gastric lesions, and improved histological parameters in animal models treated with the compound . The underlying mechanisms were attributed to its antioxidant properties and the modulation of gastric pH levels.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameLocal Anesthetic EffectAntioxidant ActivityGastroprotective Effect
This compoundModerateHighHigh
Ethyl benzoateLowModerateLow
Ethyl 4-aminobenzoateModerateLowModerate

This table illustrates that this compound has enhanced biological activities compared to its simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Local Anesthetic Efficacy : A study evaluated various benzoates for their anesthetic properties through surface anesthesia tests. The results indicated that compounds with longer alkyl chains, such as this compound, exhibited improved efficacy compared to shorter-chain analogs .
  • Antioxidant Studies : In vitro antioxidant assays demonstrated that this compound significantly reduced oxidative stress in cultured cells. The IC50 values indicated strong scavenging activity against free radicals .
  • Gastroprotective Studies : Experimental models showed that pretreatment with the compound led to a significant decrease in gastric lesions induced by ethanol exposure. Histological examinations confirmed reduced inflammation and enhanced mucosal integrity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalizing the benzoate core. For example, a nucleophilic substitution or coupling reaction can introduce the dodecylsulfanylacetyl group. Key steps include:

  • Amination : Reacting ethyl 4-aminobenzoate with a dodecylsulfanylacetyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride), temperature (0–25°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the ester group (δ ~4.3 ppm for –OCH2CH3), aromatic protons (δ ~7.8–8.1 ppm), and dodecyl chain signals (δ ~1.2–1.6 ppm).
  • IR Spectroscopy : Identify the carbonyl stretch (C=O, ~1700 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from its flexible dodecylsulfanyl chain?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single crystal mounted on a diffractometer (e.g., Xcalibur).
  • Structure Solution : Employ SHELXT for direct methods or SHELXD for experimental phasing.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
  • Challenges : The dodecylsulfanyl chain’s flexibility may lead to disorder. Mitigate this by:
    • Cooling the crystal to 100 K to reduce thermal motion.
    • Using restraints (e.g., SIMU/DELU in SHELXL) to model disordered regions.
    • Validating with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies are effective in analyzing the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Parameterize the dodecyl chain’s hydrophobicity for lipid-binding pockets.
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.
  • Enzymatic Assays : Test inhibitory activity (IC50) in vitro. For example, if targeting a kinase, use a fluorescence-based ADP-Glo™ assay.
  • Comparative Studies : Compare with analogs (e.g., shorter alkyl chains) to establish structure-activity relationships (SAR) .

Q. How can contradictions in experimental data (e.g., conflicting biological activity reports) be systematically addressed?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (solvent, temperature, assay protocol).
  • Computational Validation : Perform MD simulations to assess target binding stability under varying conditions.
  • Meta-Analysis : Review literature on structurally similar compounds (e.g., ethyl 4-[(dimethylcarbamothioyl)amino]benzoate) to identify trends in substituent effects.
  • Data Triangulation : Correlate crystallographic data (bond lengths, angles) with DFT-calculated geometries to validate structural hypotheses .

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